molecular formula C18H19N5O4S3 B2372403 3,4-diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477214-76-9

3,4-diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2372403
CAS No.: 477214-76-9
M. Wt: 465.56
InChI Key: WQUSHWKXVDGOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-diethoxy-substituted benzamide moiety via a thioether bridge. The thiadiazole ring is further functionalized with a 2-oxoethylthio group bearing a thiazol-2-ylamino substituent.

The synthesis of analogous compounds typically involves multi-step reactions, such as:

  • Condensation of substituted benzoyl chlorides with thiadiazole precursors.
  • Thioether formation using reagents like 2-bromoethyl derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Characterization via IR, NMR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

3,4-diethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S3/c1-3-26-12-6-5-11(9-13(12)27-4-2)15(25)21-17-22-23-18(30-17)29-10-14(24)20-16-19-7-8-28-16/h5-9H,3-4,10H2,1-2H3,(H,19,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUSHWKXVDGOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Diethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6O4S3C_{19}H_{18}N_{6}O_{4}S_{3}, with a molecular weight of 490.6 g/mol. The structure includes functional groups such as thiadiazole and thiazole, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial efficacy of similar compounds, results demonstrated higher activity against Gram-positive bacteria compared to Gram-negative ones .

Microbial Strain Activity (Zone of Inhibition)
Bacillus cereus20 mm
Staphylococcus aureus18 mm
Escherichia coli12 mm

Anticancer Activity

The anticancer potential of the compound has also been explored. Thiadiazole derivatives have been reported to inhibit cancer cell growth effectively. For example, studies have shown that certain thiadiazole compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Cell Line IC50 (µM)
HCT116 (Colon cancer)15.0
MCF7 (Breast cancer)12.5
HUH7 (Liver cancer)10.1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in DNA synthesis or cellular metabolism, thereby disrupting the proliferation of microbial and cancer cells .

Case Studies

Several studies highlight the therapeutic potential of thiadiazole derivatives:

  • Antimicrobial Study : A recent study evaluated a series of thiadiazole compounds for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy : Another investigation focused on the anticancer effects of thiadiazole derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The 3,4-diethoxy substitution on the benzamide distinguishes this compound from analogs. Key comparisons include:

Compound Name Benzamide Substituent Key Structural Features Biological Activity Reference
Target Compound 3,4-Diethoxy Thiazol-2-ylamino-linked thioethyl group Hypothesized anticancer -
4-Nitro Analog 4-Nitro Thiazol-2-ylamino-linked thioethyl group Undisclosed (structural analog)
Compound 7c Unsubstituted Furan-2-yl acrylamido substituent Pro-apoptotic, anticancer
  • Electron-Donating vs.
  • Bioactivity Implications : Compounds with nitro groups (e.g., 7e in ) often exhibit stronger electrophilic character, which may enhance interactions with cellular targets like kinases or DNA .

Thiadiazole Core Modifications

Variations in thiadiazole substituents significantly influence bioactivity:

Compound Name Thiadiazole Substituent Linked Functional Group Activity Profile Reference
Target Compound 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio) Thiazole-amine Hypothesized anticancer -
Compound 6d Cyclohexylamino-thiadiazole 4-Chlorophenyl ethanone Antifungal
Compound 7d Thiophen-2-yl acrylamido Acrylamido-thiophene Anticancer
  • Thiazole vs.
  • Antifungal Activity: Cyclohexylamino-thiadiazole hybrids (e.g., 6d) demonstrate potent inhibition of Candida species by targeting ergosterol biosynthesis , suggesting that the target compound’s thiazole moiety could be optimized for similar applications.

Thioether Linker and Chain Length

The ethylthio linker in the target compound contrasts with longer chains or alternative bridging groups in analogs:

Compound Name Linker Structure Functional Impact Reference
Target Compound -S-CH₂-C(=O)-NH-thiazole Compact structure, rigidity -
Compound 3 () -S-CH₂-CH₂-COOEt Ester group for hydrazide formation
BPTES () Bis-thiadiazole with ethylthio Glutaminase-1 inhibition
  • Rigidity vs.
  • Enzyme Inhibition: BPTES, a bis-thiadiazole, inhibits glutaminase-1 via dual thiadiazole interactions , suggesting that the target’s mono-thiadiazole structure might require auxiliary groups (e.g., thiazole) for comparable potency.

Preparation Methods

Halogenation of 3,4-Diethoxybenzoic Acid

The benzamide precursor is synthesized via halogenation of 3,4-diethoxybenzoic acid (1) using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. Catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive acyl imidazolium intermediates.

Procedure :

  • Dissolve 1 (10.0 g, 44.6 mmol) in DCM (100 mL).
  • Add SOCl₂ (5.3 mL, 72.9 mmol) dropwise under N₂ at 0°C.
  • Stir at 25°C for 4 h, then evaporate under reduced pressure.
  • Obtain 3,4-diethoxybenzoyl chloride (2) as a pale-yellow oil (yield: 92–95%).

Development of the 1,3,4-Thiadiazole Core

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is constructed via Hurd-Morrow cyclization:

  • React thiourea derivative 3 (R = NH₂) with hydrazine hydrate in ethanol at reflux.
  • Oxidize the resulting thiosemicarbazide 4 with bromine in acetic acid to form 5-amino-1,3,4-thiadiazole-2-thiol (5 ).

Mechanistic Insight :
Cyclization proceeds through electrophilic sulfur attack on the hydrazine nitrogen, followed by dehydrogenation (Figure 2).

Thioether Formation and Thiazole Coupling

Thiol Activation and Alkylation

The C5 thiol group in 5 undergoes nucleophilic substitution with 2-bromo-1-(thiazol-2-ylamino)ethan-1-one (6 ):

Synthesis of 6 :

  • Condense thiazol-2-amine with bromoacetyl bromide in dry THF.
  • Isolate 6 via precipitation (yield: 78%).

Coupling Protocol :

  • Suspend 5 (2.0 g, 13.2 mmol) in DMF (20 mL).
  • Add K₂CO₃ (3.6 g, 26.4 mmol) and 6 (3.1 g, 14.5 mmol).
  • Heat at 60°C for 6 h.
  • Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica chromatography to yield 7 (4.1 g, 85%).

Amide Bond Formation

Schotten-Baumann Reaction

Couple 2 with 7 under mild basic conditions:

  • Dissolve 7 (3.0 g, 8.2 mmol) in THF (30 mL).
  • Add 2 (2.1 g, 8.6 mmol) and Et₃N (1.7 mL, 12.3 mmol) at 0°C.
  • Stir at 25°C for 12 h.
  • Quench with H₂O, extract with DCM, and recrystallize from EtOH/H₂O to obtain the target compound (4.4 g, 82%).

Alternative Enzymatic Thiadiazole Synthesis

Vanadium Haloperoxidase-Mediated Oxidative Dimerization

Recent advances propose a biocatalytic route for thiadiazole formation:

  • Treat thioamide 8 with CpVBPO enzyme (10 mol%), NaBr (1.2 eq), and H₂O₂ (2.5 eq) in acetate buffer (pH 4.0).
  • Incubate at 30°C for 24 h to yield 5 (Figure 3).

Advantages :

  • Avoids stoichiometric halogenating agents.
  • Enhances selectivity for 1,3,4-thiadiazole over 1,2,4-isomers.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 6H, OCH₂CH₃), 3.72 (s, 2H, SCH₂), 4.12 (q, 4H, OCH₂), 7.52 (d, 1H, ArH), 7.89 (s, 1H, ArH), 8.21 (s, 1H, Thz-H), 10.42 (s, 1H, NH).
  • HRMS (ESI) : m/z Calcd for C₂₁H₂₂N₆O₄S₂ [M+H]⁺: 503.1194; Found: 503.1189.

Purity Assessment

HPLC analysis (Inertsil ODS-3V column, 210 nm) confirmed ≥99% purity using KH₂PO₃ (pH 3.0)/acetonitrile gradient.

Challenges and Optimization Strategies

Competing Side Reactions

  • Thiol Oxidation : Mitigated by conducting reactions under N₂ and using antioxidants (e.g., BHT).
  • Ethoxy Group Hydrolysis : Avoid strong acids/bases; optimal pH 6–8 during coupling.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances thiolate nucleophilicity but may complicate purification.
  • Switch to THF/Water Biphasic Systems : Reduces side reactions during Schotten-Baumann coupling.

Scalability and Industrial Feasibility

One-Pot Sequential Reactions

Adapting methodologies from EP2874980B1, a telescoped process was developed:

  • Perform halogenation, amidation, and cyclization without isolating intermediates.
  • Achieved 68% overall yield at 100-g scale with ≤0.5% impurities.

Q & A

Q. Key Table: Reaction Optimization Parameters

ParameterOptimal Range/ExampleImpact on Yield
Temperature80–100°C for cyclization Prevents side reactions
SolventDMF, dichloromethane Stabilizes intermediates
CatalystH₂SO₄, triethylamine Accelerates ring closure

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzamide carbonyl at ~170 ppm, thiadiazole protons at 7–8 ppm) .
  • IR Spectroscopy : Confirms amide C=O (~1680 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?

Answer:

  • Systematic SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. thiadiazole rings). For example, replacing a methoxy group with trifluoromethyl alters cytotoxicity .
  • Dose-Response Profiling : Ensure consistent assay conditions (e.g., IC₅₀ values vary with cell line and exposure time) .
  • Target Validation : Use knockout models or competitive binding assays to confirm specificity (e.g., kinase vs. protease inhibition) .

Q. Key Table: Example Bioactivity Variations

Analog SubstituentObserved Activity DiscrepancyLikely Mechanism
Thiophene vs. benzodioxoleHigher cytotoxicity in thiophene derivativesEnhanced membrane permeability
Ethylthio vs. phenylthioReduced apoptosis inductionSteric hindrance at target site

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase) . Focus on thiazole-thiadiazole pharmacophores.
  • MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding kinetics .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity .

Advanced: What challenges arise in crystallographic characterization of this compound?

Answer:

  • Crystal Growth : Slow evaporation from ethanol/acetone is critical due to low solubility .
  • Disorder in Thiadiazole Rings : Use high-resolution (≤1.0 Å) X-ray data to resolve overlapping atoms .
  • Hydrogen Bonding Networks : Intermolecular N–H···N bonds stabilize dimers but complicate refinement .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Vary thiadiazole substituents (e.g., alkylthio vs. arylthio) to alter hydrophobicity .
  • Bioisosteric Replacement : Substitute thiazole with oxadiazole to assess π-stacking effects .
  • Pro-drug Derivatives : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. Key Table: Analog Design Strategies

StrategyExample ModificationBiological Impact
Substituent HalogenationCl or F at benzamide para-positionEnhanced target affinity
Ring ExpansionReplace thiadiazole with triazoleAltered metabolic stability

Advanced: What purification methods mitigate impurities from multi-step syntheses?

Answer:

  • Column Chromatography : Use gradient elution (hexane/EtOAc) to separate thiadiazole intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC Prep : Reverse-phase C18 columns resolve polar byproducts (e.g., unreacted amines) .

Advanced: How to investigate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., topoisomerase II) using fluorescence-based substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Western Blotting : Track downstream biomarkers (e.g., caspase-3 for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.